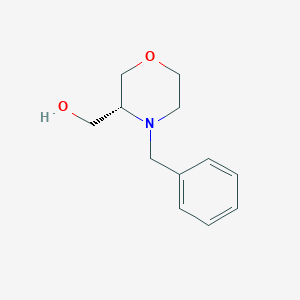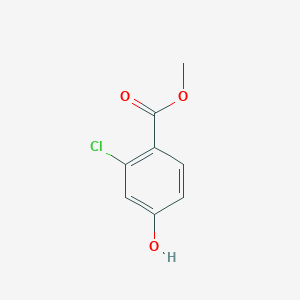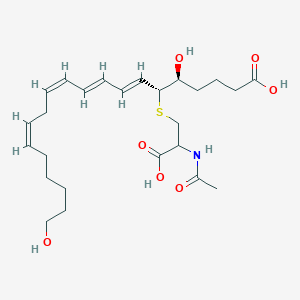
20-Hydroxy-N-acetylleukotriene E4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-Hydroxy-N-acetylleukotriene E4 (20-HETE) is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. It is a metabolite of arachidonic acid and is synthesized by the action of cytochrome P450 enzymes.
Mecanismo De Acción
The mechanism of action of 20-Hydroxy-N-acetylleukotriene E4 involves its interaction with various cellular targets, including ion channels, receptors, and enzymes. It has been shown to activate several signaling pathways, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways. It also modulates the activity of several transcription factors, including AP-1, STAT3, and HIF-1α.
Efectos Bioquímicos Y Fisiológicos
20-Hydroxy-N-acetylleukotriene E4 has several biochemical and physiological effects. It regulates blood pressure by modulating vascular tone and renal function. It also plays a role in angiogenesis and inflammation. It has been shown to promote tumor growth and metastasis in several types of cancer. Additionally, it has been implicated in the development and progression of several diseases, including stroke, diabetes, and hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
20-Hydroxy-N-acetylleukotriene E4 has several advantages as a research tool. It is a potent bioactive lipid mediator that can be easily synthesized in the laboratory. It is also readily available commercially. However, there are several limitations to using 20-Hydroxy-N-acetylleukotriene E4 in lab experiments. It is unstable and can be easily oxidized or degraded. It also has low solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 20-Hydroxy-N-acetylleukotriene E4. One area of interest is the development of novel inhibitors of 20-Hydroxy-N-acetylleukotriene E4 synthesis and action. These inhibitors could be used as potential therapeutics for the treatment of hypertension, stroke, and cancer. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 20-Hydroxy-N-acetylleukotriene E4 on cellular targets. This could lead to the development of more specific and effective inhibitors of 20-Hydroxy-N-acetylleukotriene E4 action. Finally, there is a need for further research on the role of 20-Hydroxy-N-acetylleukotriene E4 in the development and progression of various diseases, including diabetes, hypertension, and cancer.
Conclusion:
In conclusion, 20-Hydroxy-N-acetylleukotriene E4 is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. It is synthesized by the action of cytochrome P450 enzymes and has several biochemical and physiological effects. 20-Hydroxy-N-acetylleukotriene E4 has several advantages as a research tool but also has limitations. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of 20-Hydroxy-N-acetylleukotriene E4 and to develop novel inhibitors for therapeutic use.
Métodos De Síntesis
The synthesis of 20-Hydroxy-N-acetylleukotriene E4 involves the action of cytochrome P450 enzymes on arachidonic acid. The process involves several steps, including hydroxylation, epoxidation, and dehydration. The final product, 20-Hydroxy-N-acetylleukotriene E4, is formed by the action of the enzyme soluble epoxide hydrolase (sEH) on the epoxide intermediates.
Aplicaciones Científicas De Investigación
20-Hydroxy-N-acetylleukotriene E4 has been extensively studied for its role in various physiological and pathological processes. It has been implicated in the regulation of blood pressure, renal function, vascular tone, angiogenesis, and inflammation. It has also been shown to play a role in the development and progression of several diseases, including hypertension, stroke, cancer, and diabetes.
Propiedades
Número CAS |
107701-63-3 |
|---|---|
Nombre del producto |
20-Hydroxy-N-acetylleukotriene E4 |
Fórmula molecular |
C25H39NO7S |
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO7S/c1-20(28)26-21(25(32)33)19-34-23(22(29)15-14-17-24(30)31)16-12-10-8-6-4-2-3-5-7-9-11-13-18-27/h3-6,8,10,12,16,21-23,27,29H,2,7,9,11,13-15,17-19H2,1H3,(H,26,28)(H,30,31)(H,32,33)/b5-3-,6-4-,10-8+,16-12+/t21?,22-,23+/m0/s1 |
Clave InChI |
UZPKZFXYHDIVQF-AHKZIMAMSA-N |
SMILES isomérico |
CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCCCCO)[C@H](CCCC(=O)O)O)C(=O)O |
SMILES |
CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O |
Sinónimos |
20-hydroxy-N-acetylleukotriene E4 N-Ac-w-OH-LTE4 N-acetyl-omega-hydroxyleukotriene E4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



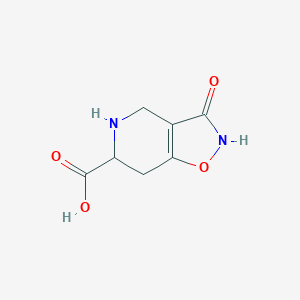
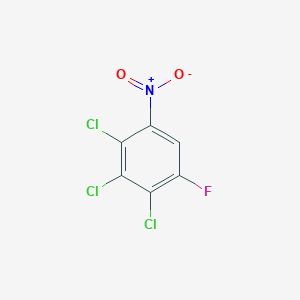
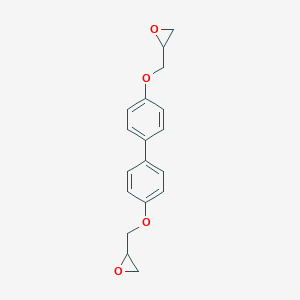
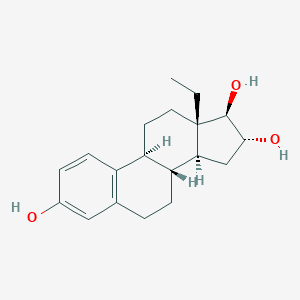
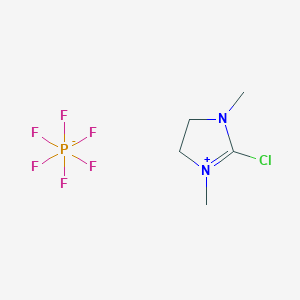
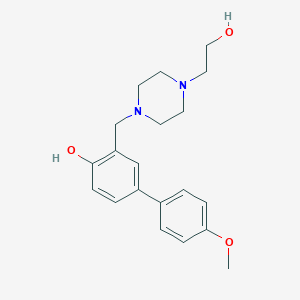
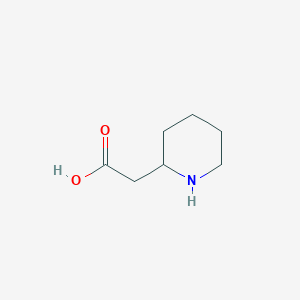
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
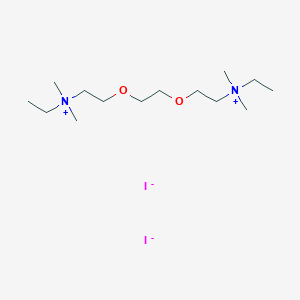
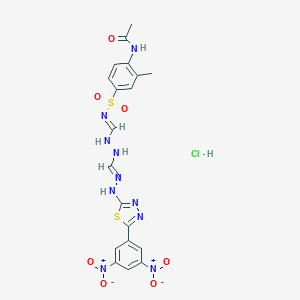
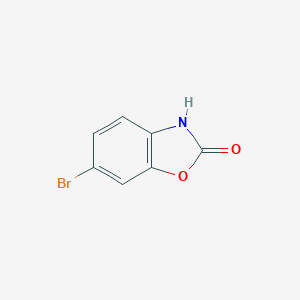
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
